
(S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide is a compound that features a furan ring, a butyl chain, and a benzenesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the butyl-furan intermediate: This can be achieved by reacting furan with a butyl halide under basic conditions.
Sulfonamide formation: The butyl-furan intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The furan ring can participate in electrophilic substitution reactions, similar to benzene, but more reactive due to the electron-rich nature of the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting enzymes or receptors.
Material Science: The compound can be used in the synthesis of polymers or other materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide groups with biological molecules.
Industrial Applications: Potential use in the development of new catalysts or as intermediates in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The furan ring and sulfonamide group can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide: Lacks the stereochemistry of the (S)-enantiomer.
N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide: Shorter alkyl chain.
N-(1-(Thiophen-2-yl)butyl)-4-methylbenzenesulfonamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
(S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. The presence of the furan ring also imparts distinct reactivity and properties compared to similar compounds with different heterocycles.
Propiedades
Fórmula molecular |
C15H19NO3S |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
N-[(1S)-1-(furan-2-yl)butyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H19NO3S/c1-3-5-14(15-6-4-11-19-15)16-20(17,18)13-9-7-12(2)8-10-13/h4,6-11,14,16H,3,5H2,1-2H3/t14-/m0/s1 |
Clave InChI |
FFVDKRRKGUDNRA-AWEZNQCLSA-N |
SMILES isomérico |
CCC[C@@H](C1=CC=CO1)NS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CCCC(C1=CC=CO1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15209566.png)
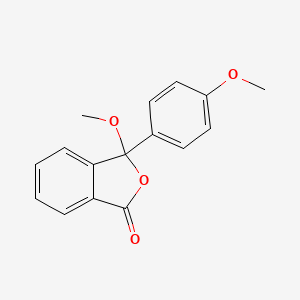
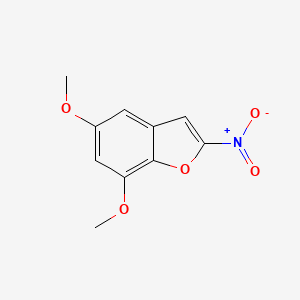
![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)
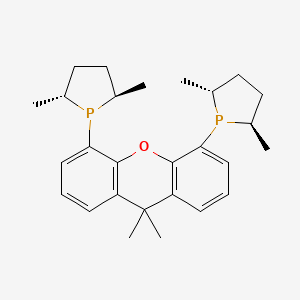
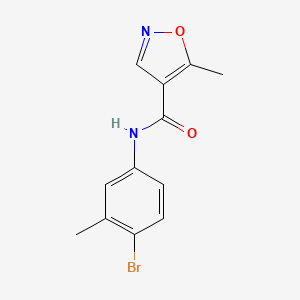

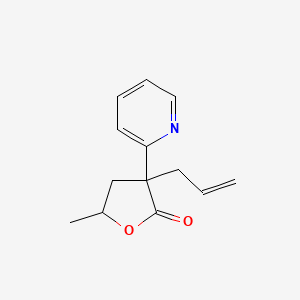

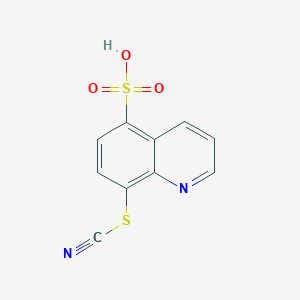
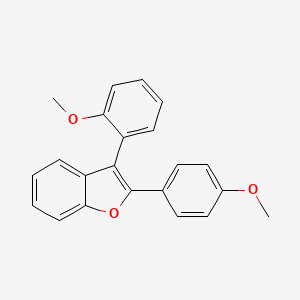

![Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B15209646.png)
